5-Iodovanillic acid
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Overview
Description
5-Iodovanillic acid: is an organic compound with the molecular formula C8H7IO4 . It is a derivative of vanillic acid, where an iodine atom is substituted at the 5-position of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodovanillic acid can be synthesized from vanillin through a series of chemical reactions. The primary synthetic route involves the iodination of vanillin to produce 5-iodovanillin, which is then oxidized to form this compound. The iodination process typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodovanillic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of iodovanillin derivatives.
Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium hydroxide in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Iodovanillin and related compounds.
Substitution: Various substituted vanillic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodovanillic acid is used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various iodinated compounds used in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving vanillic acid derivatives.
Medicine: Its iodinated structure makes it useful in radiolabeling studies for imaging and diagnostic purposes .
Industry: this compound is employed in the production of specialty chemicals and as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodovanillic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound enhances its reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
5-Iodovanillin: A precursor in the synthesis of 5-iodovanillic acid.
5-Chlorovanillic acid: Similar structure but with a chlorine atom instead of iodine.
Vanillic acid: The parent compound without halogen substitution.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity compared to its non-iodinated counterparts. This makes this compound particularly valuable in applications requiring high reactivity and specificity .
Properties
Molecular Formula |
C8H7IO4 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7IO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
HAOSLIWMPLNZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)O |
Origin of Product |
United States |
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